

A Head-to-Head Comparison of ImmTher and Free Muramyl Dipeptide in Immunomodulation

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Compound of Interest

Compound Name: *ImmTher*

Cat. No.: *B141446*

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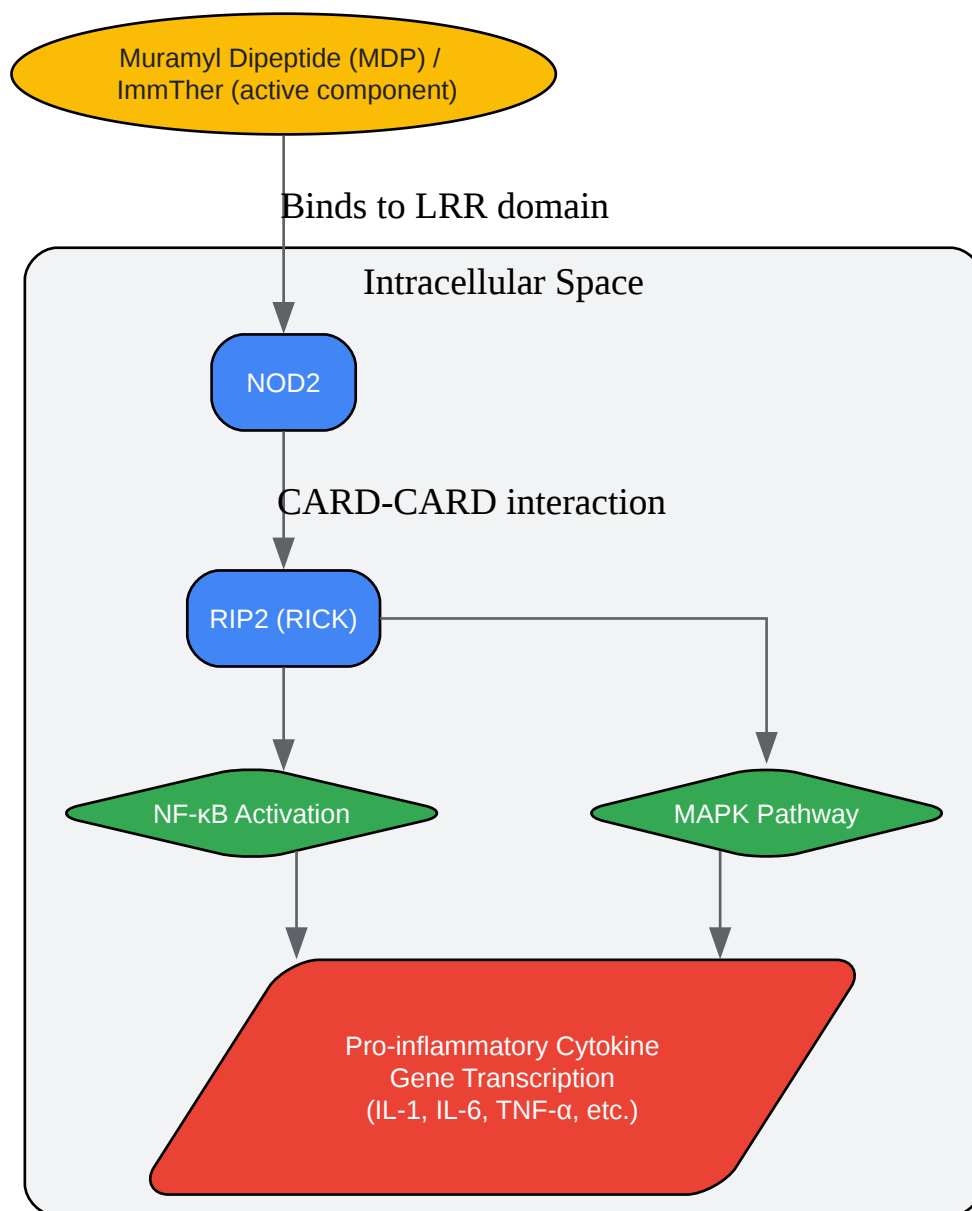
For researchers, scientists, and drug development professionals, understanding the nuances of immunomodulatory agents is paramount. This guide provides an objective, data-driven comparison of **ImmTher**, a liposomal formulation of a muramyl dipeptide derivative, and free muramyl dipeptide (MDP), a well-characterized immunostimulant.

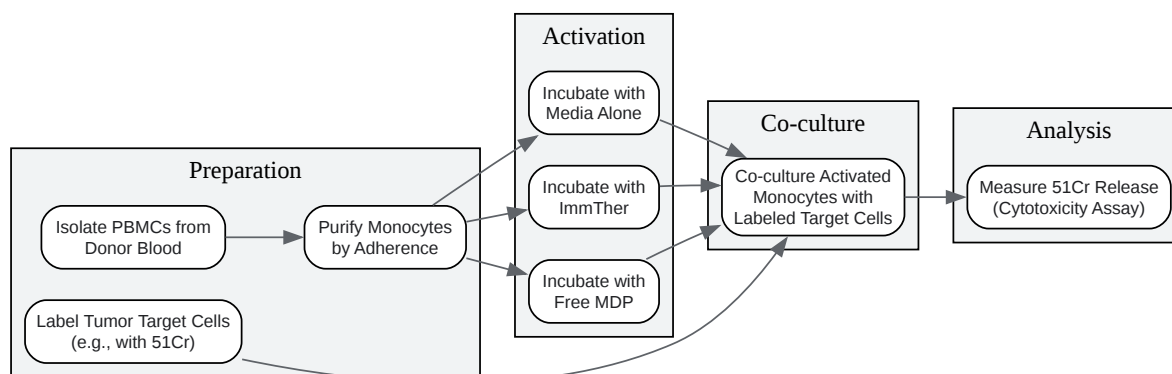
Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif common to all bacteria and is a potent activator of the innate immune system. Its therapeutic potential, however, has been historically limited by its rapid clearance and potential for pyrogenicity. **ImmTher**, a liposome-encapsulated lipophilic disaccharide tripeptide derivative of MDP, was developed to overcome these limitations. This guide will delve into the comparative performance of these two agents, supported by experimental data, to inform research and development decisions.

Mechanism of Action: A Shared Pathway with a Different Delivery

Both free MDP and the active component of **ImmTher** primarily exert their effects through the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2). [1][2] Activation of NOD2 initiates a downstream signaling cascade involving the recruitment of the serine-threonine kinase RIP2 (RICK), leading to the activation of the transcription factor NF- κ B and the mitogen-activated protein kinase (MAPK) pathway.[1][3] This cascade culminates in the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines, orchestrating an innate immune response.[1]

The key difference lies in the delivery vehicle. **ImmTher**'s liposomal formulation is designed to enhance the delivery of the MDP derivative to phagocytic cells, such as monocytes and macrophages, which are key players in the anti-tumor immune response.





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